2-bromo-N-[4-(diethylamino)phenyl]benzamide
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Description
Synthesis Analysis
The synthesis of related benzamide derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart, involves specific reactions yielding good yields and characterized spectroscopically, indicating a potential pathway for synthesizing the target compound by modifying functional groups appropriately (Saeed et al., 2020). Moreover, the green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives hints at environmentally friendly synthesis methods for related compounds (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives have been elucidated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing the significance of hydrogen bonds and π-interactions in stabilizing the crystal packing (Saeed et al., 2020). Such analyses are crucial for understanding the structural aspects of “2-bromo-N-[4-(diethylamino)phenyl]benzamide”.
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are influenced by their molecular structure. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of benzamide derivatives highlight the ability of these compounds to form stable metal complexes, which could be relevant for the target compound in catalysis or material science applications (Binzet et al., 2009).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are pivotal for the application of benzamide derivatives. The crystal structure determinations provide insights into the solid-state properties, which are essential for designing materials with desired physical characteristics (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for the practical application of “2-bromo-N-[4-(diethylamino)phenyl]benzamide”. Studies on related compounds, such as the characterization of their complexes and the investigation of their hydrogen bonding and π-interactions, provide a foundation for understanding the chemical behavior of the target molecule (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Characterization
- Coordination Chemistry: Research by Binzet et al. (2009) involved the synthesis and characterization of Cu(II) and Ni(II) complexes of certain benzamide derivatives, highlighting the structural properties and potential for further investigation in coordination chemistry (Binzet et al., 2009).
- Molecular Structure Analysis: Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into its crystal structure and potential interactions, illustrating the importance of structural analysis in understanding compound properties (Saeed et al., 2010).
Pharmacological Potential
- Antipsychotic Agents: Research on conformationally restricted derivatives of remoxipride, a compound structurally related to benzamides, indicates the exploration of analogs for potential antipsychotic agents. This suggests a direction for the pharmacological application of benzamide derivatives in treating psychiatric disorders (Norman et al., 1993).
- Antifungal Activity: Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown potential antifungal activity, indicating the applicability of such compounds in developing antimicrobial agents (Ienascu et al., 2018).
Material Science and Chemistry
- Thermotropic Dendrimers: The synthesis of benzamide-based monomers for the creation of thermotropic dendrimers showcases the material science application of these compounds, offering potential in creating novel materials with specific thermal properties (Percec et al., 1994).
properties
IUPAC Name |
2-bromo-N-[4-(diethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18/h5-12H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZCDHSHKOMDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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